4-Acetoxy-3,5-dibromobenzonitrile

Chromatography Environmental Fate Lipophilicity

Achieve accurate impurity profiling in bromoxynil technical-grade production. This reference standard possesses distinct chromatographic properties (LogP 2.66) that differentiate it from the parent phenol (LogP ~2.8) and octanoate ester (LogP ~5.4), enabling precise HPLC-MS method validation. • Validated reverse-phase HPLC method available for immediate method transfer • Critical for establishing impurity limits and ensuring regulatory compliance • Supplied with comprehensive Certificate of Analysis; inquire for bulk quantities.

Molecular Formula C9H5Br2NO2
Molecular Weight 318.95 g/mol
CAS No. 2315-84-6
Cat. No. B13743570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetoxy-3,5-dibromobenzonitrile
CAS2315-84-6
Molecular FormulaC9H5Br2NO2
Molecular Weight318.95 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C=C(C=C1Br)C#N)Br
InChIInChI=1S/C9H5Br2NO2/c1-5(13)14-9-7(10)2-6(4-12)3-8(9)11/h2-3H,1H3
InChIKeyFZCAJMPJPVJNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetoxy-3,5-dibromobenzonitrile: Reference Standard & Key Intermediate


4-Acetoxy-3,5-dibromobenzonitrile, also known as (2,6-dibromo-4-cyanophenyl) acetate, is a member of the halogenated benzonitrile ester class [1]. This compound features a benzene ring substituted with bromine atoms at positions 3 and 5, an acetoxy group at position 4, and a nitrile group [1]. It is structurally related to the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its commercially significant esters, such as bromoxynil octanoate and heptanoate, which are widely used for broadleaf weed control [2]. While 4-acetoxy-3,5-dibromobenzonitrile is not itself a major herbicide active ingredient, its distinct physicochemical properties and its role as a process impurity or synthetic intermediate make it a critical compound for analytical method development, impurity profiling, and research into structure-activity relationships within this chemical series [1].

4-Acetoxy-3,5-dibromobenzonitrile: Non-Interchangeability with Bromoxynil Esters


Generic substitution within the bromoxynil ester class is scientifically unsound due to significant, quantifiable differences in physicochemical properties that directly impact analytical behavior, environmental fate, and biological activity [1]. As detailed in Section 3, 4-acetoxy-3,5-dibromobenzonitrile possesses a unique combination of lipophilicity (LogP), molecular weight, and density compared to the parent phenol bromoxynil and higher-chain esters like octanoate and heptanoate [2][3]. These differences translate to distinct chromatographic retention times, making it a necessary reference standard for impurity profiling in technical-grade herbicide production [4]. Furthermore, its specific properties influence solubility and hydrolysis rates, precluding its direct substitution for other esters in research on herbicide delivery, metabolism, or environmental dissipation [5].

4-Acetoxy-3,5-dibromobenzonitrile: Comparative Data vs. Key Analogs


LogP Comparison: Intermediate Lipophilicity Profile

4-Acetoxy-3,5-dibromobenzonitrile exhibits a measured LogP of 2.66 [1], positioning its lipophilicity between the more polar parent phenol, bromoxynil (LogP range: 2.70-2.98) [2], and the highly lipophilic commercial herbicide esters, bromoxynil octanoate (LogP: 5.4) [3] and bromoxynil heptanoate (LogP: 4.98-5.4) [4]. This intermediate LogP value directly influences its behavior in reverse-phase liquid chromatography and its potential for environmental partitioning.

Chromatography Environmental Fate Lipophilicity

Density Comparison: Lower Density than Bromoxynil

The reported density of 4-acetoxy-3,5-dibromobenzonitrile is 1.96 g/cm³ . This is notably lower than the density of the parent phenol, bromoxynil, which is reported as 2.243 g/cm³ at 20°C [1]. This difference arises from the substitution of the hydrogen-bonding hydroxyl group with the larger, less polar acetoxy group, which disrupts crystal packing efficiency .

Physical Properties Formulation Science Material Characterization

Boiling Point Comparison: Reduced Volatility

4-Acetoxy-3,5-dibromobenzonitrile has a reported boiling point of 347.4 °C at 760 mmHg . This is significantly higher than the reported boiling point of bromoxynil, which is 318.2 °C [1]. The increased boiling point of the acetate ester is consistent with its higher molecular weight (318.95 vs. 276.91 g/mol) and the absence of strong intermolecular hydrogen bonding, which instead contributes to the lower volatility of the phenol [2].

Thermal Stability Volatility Process Chemistry

Critical Impurity Marker in Bromoxynil Octanoate Production

In the industrial production of the herbicide bromoxynil octanoate, 4-acetoxy-3,5-dibromobenzonitrile (identified as 'bromoxynil acetate ester') is a recognized process impurity [1]. The study analyzed the effects of this and other impurities on the efficacy of bromoxynil octanoate, establishing the need for its identification and quantification to ensure product quality [1]. Its presence in technical-grade material makes a certified reference standard of 4-acetoxy-3,5-dibromobenzonitrile essential for method development and validation in quality control laboratories.

Impurity Profiling Quality Control Herbicide Manufacturing

Validated HPLC Method for Analytical Discrimination

A specific reverse-phase HPLC method using a Newcrom R1 column has been developed for the analysis of 4-acetoxy-3,5-dibromobenzonitrile [1]. The method utilizes a mobile phase of acetonitrile, water, and phosphoric acid, and is noted to be scalable for preparative separations and suitable for pharmacokinetic studies [1]. The existence of this validated method confirms the compound's distinct chromatographic behavior and provides a foundation for its quantitative analysis in complex matrices, a critical capability not universally available for all potential analogs.

HPLC Analytical Chemistry Method Validation

4-Acetoxy-3,5-dibromobenzonitrile: Primary Application Scenarios


Certified Reference Standard for Bromoxynil Octanoate Impurity Profiling

Procure 4-acetoxy-3,5-dibromobenzonitrile as a high-purity analytical reference standard for use in quality control and method validation in the manufacturing of bromoxynil octanoate herbicide. Its identification as a process impurity [1] and its distinct chromatographic properties, such as a LogP of 2.66 [2], make it essential for establishing accurate impurity limits and ensuring product quality and regulatory compliance.

Analytical Method Development for Environmental Fate Studies

Use 4-acetoxy-3,5-dibromobenzonitrile as a model compound or standard for developing and validating analytical methods (e.g., HPLC-MS) to study the environmental degradation and metabolite formation of bromoxynil esters. Its intermediate LogP of 2.66 [2] and the availability of a validated HPLC method [3] allow researchers to accurately track its dissipation and distinguish it from the parent phenol (LogP ~2.8) [4] and the more lipophilic octanoate ester (LogP ~5.4) [5] in environmental samples.

Intermediate for the Synthesis of Research-Grade Bromoxynil Analogs

Procure 4-acetoxy-3,5-dibromobenzonitrile as a key synthetic intermediate for the preparation of novel bromoxynil derivatives for structure-activity relationship (SAR) studies. The acetoxy group can serve as a protecting group or be selectively hydrolyzed to the phenol, providing a route to other esters with tailored physicochemical properties. Its well-defined density (1.96 g/cm³) and boiling point (347.4 °C) aid in reaction optimization and purification.

Physicochemical Property Benchmark for Computational Modeling

Use the experimentally derived and calculated physicochemical data for 4-acetoxy-3,5-dibromobenzonitrile—including LogP (2.66) [2], density (1.96 g/cm³) , and boiling point (347.4 °C) —as a benchmark for validating computational models (e.g., QSAR, environmental fate predictions) for halogenated benzonitrile esters. Its data fills a gap between the polar parent phenol and the highly lipophilic commercial esters, improving the accuracy of models for this chemical class.

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